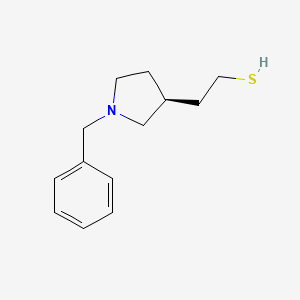
(S)-2-(1-benzylpyrrolidin-3-yl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Benzylpyrrolidin-3-yl)ethanethiol is an organic compound characterized by a pyrrolidine ring substituted with a benzyl group and an ethanethiol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-benzylpyrrolidin-3-yl)ethanethiol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Ethanethiol Side Chain: The ethanethiol side chain can be attached through a thiol-ene reaction, where an alkene precursor reacts with a thiol under radical initiation conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Regeneration of the thiol group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(1-Benzylpyrrolidin-3-yl)ethanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(1-benzylpyrrolidin-3-yl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The benzyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
(S)-2-(1-Phenylpyrrolidin-3-yl)ethanethiol: Similar structure but with a phenyl group instead of a benzyl group.
(S)-2-(1-Benzylpyrrolidin-3-yl)ethanol: Similar structure but with an ethanol side chain instead of ethanethiol.
Uniqueness: (S)-2-(1-Benzylpyrrolidin-3-yl)ethanethiol is unique due to the presence of both a benzyl group and an ethanethiol side chain, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
2-[(3S)-1-benzylpyrrolidin-3-yl]ethanethiol |
InChI |
InChI=1S/C13H19NS/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m0/s1 |
InChI Key |
IEQJEGKMPSHREI-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1CCS)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CCS)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















